molecular formula C12H9NO3 B1210652 1-Nitro-2-phenoxybenzene CAS No. 2216-12-8

1-Nitro-2-phenoxybenzene

Cat. No. B1210652
Key on ui cas rn: 2216-12-8
M. Wt: 215.2 g/mol
InChI Key: VNHGETRQQSYUGZ-UHFFFAOYSA-N
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Patent
US05382686

Procedure details

A steel autoclave was filled with 157.6 g of o-chloronitrobenzene and 116.1 g of sodium phenolate. At room temperature, 150 g of liquid ammonia were pumped into the vessel, the mixture was heated to 600 with stirring for 15 hours and subsequently cooled. Removal of the ammonia by distillation and workup of the distillation residue gave 202 g of 2-nitrodiphenyl ether (94% of the theoretical yield), 98.5% pure.
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
157.6 g
Type
reactant
Reaction Step One
Quantity
116.1 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[C:11]1([O-:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Na+].N>>[CH:14]1[CH:15]=[CH:16][C:11]([O:17][C:2]2[C:3]([N+:8]([O-:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
157.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
116.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+]
Step Two
Name
liquid
Quantity
150 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 600
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled
CUSTOM
Type
CUSTOM
Details
Removal of the ammonia
DISTILLATION
Type
DISTILLATION
Details
by distillation and workup of the distillation residue

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 202 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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